molecular formula C16H18F3NO6 B6086890 ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate

ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate

Cat. No. B6086890
M. Wt: 377.31 g/mol
InChI Key: CDJVYEGJXJXTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate, also known as EFHB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry and medicine.

Mechanism of Action

Ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to interact with DNA, leading to changes in gene expression and cell signaling. Additionally, this compound has been shown to modulate the activity of various receptors and ion channels, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have anti-oxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to modulate the activity of various receptors and ion channels, leading to changes in cellular function.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. This compound is also stable and can be stored for long periods. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the study of ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate. These include further exploration of its anti-cancer and anti-inflammatory properties, as well as its potential as a fluorescent probe for imaging and diagnosis. Additionally, the development of more potent and selective this compound derivatives could lead to improved therapeutic agents. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of this compound.
In conclusion, this compound is a synthetic compound that has shown significant potential for various applications in biochemistry and medicine. Its synthesis method has been optimized to yield high purity and yield. This compound exerts its effects through multiple mechanisms and has been shown to have a variety of biochemical and physiological effects. While this compound has several advantages as a research tool, it also has limitations, and further studies are needed to fully explore its potential.

Synthesis Methods

Ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate is synthesized through a multi-step process involving the condensation of 4-aminobenzoic acid with ethyl 4,4,4-trifluoro-3-hydroxybutanoate, followed by the reaction with ethyl chloroformate and triethylamine. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

Ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. This compound has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. It has also been studied for its anti-inflammatory and anti-oxidant properties. This compound has been used as a probe to study the binding of proteins and enzymes, and its interaction with DNA. This compound has also been studied for its potential use as a fluorescent probe for imaging and diagnosis.

properties

IUPAC Name

ethyl 4-[(3-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybutanoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO6/c1-3-25-13(22)10-5-7-11(8-6-10)20-12(21)9-15(24,16(17,18)19)14(23)26-4-2/h5-8,24H,3-4,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJVYEGJXJXTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)OCC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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